Kinase Selectivity: High Affinity for SOS1 vs. SOS2 and EGFR
MRTX0902 exhibits exceptional selectivity for SOS1 over the closely related SOS2 and the off-target EGFR. This selectivity profile is a critical differentiator from other SOS1 inhibitors, which may have different selectivity windows. Quantitative data demonstrate that MRTX0902 binds to SOS1 with a Ki of 2 nM, while its affinity for SOS2 and EGFR is greater than 10,000 nM [1]. This >5,000-fold selectivity is a design feature of the compound.
| Evidence Dimension | Binding Affinity (Ki) to Target and Anti-Targets |
|---|---|
| Target Compound Data | SOS1 Ki = 2 nM |
| Comparator Or Baseline | SOS2 Ki > 10,000 nM; EGFR Ki > 10,000 nM |
| Quantified Difference | Selectivity ratio > 5,000-fold for SOS1 over SOS2 and EGFR |
| Conditions | In vitro biochemical binding assay |
Why This Matters
High selectivity for SOS1 over SOS2 minimizes the potential for off-target effects that could arise from inhibiting SOS2, which has been implicated in compensatory MAPK signaling rebound, thereby providing a cleaner pharmacological tool for interrogating SOS1-specific biology.
- [1] Ketcham JM, et al. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction. J. Med. Chem. 2022, 65, 14, 9678–9699. View Source
